6-Amino-D-tryptophan
Overview
Description
6-Amino-D-tryptophan is an amino acid derivative of tryptophan, an essential amino acid that plays a crucial role in protein synthesis and various metabolic processes. This compound is structurally similar to tryptophan but has an additional amino group at the 6th position of the indole ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Amino-D-tryptophan can be synthesized through several methods, including chemical modifications of tryptophan. One common approach involves the selective amination of the indole ring of tryptophan using reagents such as nitrous acid or ammonia under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fermentation processes using genetically modified microorganisms that can produce tryptophan derivatives. The compound can then be isolated and purified through various chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-D-tryptophan can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the amino group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the amino group.
Substitution: Various electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Major Products Formed:
Oxidation: Formation of indole-3-acetic acid derivatives.
Reduction: Formation of tryptamine derivatives.
Substitution: Formation of various substituted indoles.
Scientific Research Applications
6-Amino-D-tryptophan has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in neurotransmitter synthesis and modulation.
Medicine: Investigated for potential therapeutic effects in neurological disorders and mood regulation.
Industry: Utilized in the development of new pharmaceuticals and biotechnological products.
Mechanism of Action
6-Amino-D-tryptophan is structurally similar to other tryptophan derivatives, such as 5-hydroxytryptophan (5-HTP) and tryptamine. its unique amino group at the 6th position distinguishes it from these compounds, potentially leading to different biological activities and applications.
Comparison with Similar Compounds
5-Hydroxytryptophan (5-HTP)
Tryptamine
Indole-3-acetic acid (IAA)
Properties
IUPAC Name |
(2R)-2-amino-3-(6-amino-1H-indol-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,12-13H2,(H,15,16)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URBHVZVPIHGYBQ-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC=C2CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1N)NC=C2C[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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